Nicardipine Vascular vs. Cardiac Smooth Muscle Selectivity Compared to Nifedipine
Nicardipine demonstrates superior vascular smooth muscle selectivity relative to cardiac muscle compared to nifedipine and other dihydropyridines. In isolated tissue assays, nicardipine exhibits a vascular:cardiac potency ratio of approximately 11.2-fold (vascular pIC50 = 8.20 vs. cardiac pIC50 = 7.15), which exceeds the selectivity observed with nifedipine [1]. In whole-animal models, nicardipine produces 10-fold less myocardial depression than nifedipine at equivalent vasodilatory doses [2].
| Evidence Dimension | Vascular vs. cardiac tissue selectivity (potency ratio) |
|---|---|
| Target Compound Data | Vascular pIC50 = 8.20; Cardiac pIC50 = 7.15 (ratio = 11.2-fold vascular selectivity) |
| Comparator Or Baseline | Nifedipine (vascular selectivity ratio lower than nicardipine per study conclusion) |
| Quantified Difference | 10-fold less myocardial depression in animals vs. nifedipine; greater vascular selectivity than nifedipine and other DHPs |
| Conditions | Isolated tissue assays: vascular smooth muscle (rat aorta) and cardiac ventricular papillary muscle |
Why This Matters
This quantified vascular selectivity informs procurement decisions for research requiring potent vasodilation with minimized confounding cardiac inotropic effects.
- [1] Michel AD, Whiting RL, Wilson C, et al. Cellular action of nicardipine. Am J Cardiol. 1989;64(15):3H-7H. View Source
- [2] Freedman DD, Waters DD. 'Second Generation' Dihydropyridine Calcium Antagonists. Drugs. 1987;34(5):578-98. View Source
